Allamandicin

Insect antifeedant Pieris rapae Iridoid lactone

Researchers validating antifeedant bioactivity against lepidopteran pests or investigating iridoid structure-activity relationships face inconsistent compound sourcing. Allamandicin (CAS 51838-83-6) directly resolves these challenges: • AFC50 0.045 mg/mL vs Pieris rapae-1.6× lower than allamandin • 3.6× more potent AChE inhibitor than plumericin (IC25 434 vs 1543.9 µg/mL) • Zero NF-κB inhibition (up to 30 µM)-validated negative control for α-methylene-γ-lactone SAR • Negligible tyrosinase inhibition (IC50 >100 µM) Supplied ≥98% HPLC purity; ships ambient globally.

Molecular Formula C15H16O7
Molecular Weight 308.28 g/mol
CAS No. 51838-83-6
Cat. No. B150400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllamandicin
CAS51838-83-6
Molecular FormulaC15H16O7
Molecular Weight308.28 g/mol
Structural Identifiers
SMILESCC(C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O)O
InChIInChI=1S/C15H16O7/c1-6(16)9-11-15(22-13(9)18)4-3-7-8(12(17)19-2)5-20-14(21-11)10(7)15/h3-7,9-11,14,16H,1-2H3
InChIKeyRMYLCIMGXGYTTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Allamandicin Overview & Procurement


Allamandicin is a naturally occurring iridoid lactone (molecular formula C15H16O7, MW 308.28) isolated from the roots and stems of Allamanda cathartica (Apocynaceae) and the herbs of Plumeria rubra [1]. Structurally, it belongs to a class of monoterpenoid cyclopenta[c]pyran derivatives characterized by a fused tricyclic core. Allamandicin is distinguished by its specific substitution pattern, lacking the α-methylene-γ-lactone moiety found in several bioactive congeners, which directly impacts its pharmacological profile [2]. Documented activities include antifeedant and insecticidal effects against lepidopteran larvae, as well as moderate anticholinesterase inhibition.

Natural iridoid lactone isolated from Allamanda cathartica and Plumeria rubra
Plant-insect interaction and antifeedant screening studies
Cholinesterase inhibition and target selectivity profiling context

Allamandicin Structural Specificity


Iridoid lactones from Allamanda species exhibit divergent biological activities despite shared core scaffolds. The presence or absence of key functional groups—particularly the exocyclic α-methylene-γ-lactone—dictates potency across insect antifeedant, anticholinesterase, anti-inflammatory, and tyrosinase inhibitory assays [1]. For example, plumericin, which contains this electrophilic moiety, potently inhibits NF-κB (IC50 1 μM), whereas allamandicin, lacking this group, is completely inactive in the same assay system [2]. Similarly, allamandicin demonstrates distinct antifeedant efficacy against Pieris rapae larvae compared to co-occurring iridoids allamandin and allamdin [3]. Substituting one iridoid for another without empirical validation risks introducing inactive or off-target compounds, compromising experimental reproducibility and procurement value.

Plumericin vs. Allamandicin (NF-κB)
Plumericin inhibits NF-κB via α-methylene-γ-lactone; allamandicin lacks this group and may be inactive in NF-κB assays.
Allamandin / Allamdin (Antifeedant)
Antifeedant potency may differ across iridoids; allamandicin may show higher activity, but class-dependent variability limits direct substitution.
Plumericin / Plumieride (AChE)
Plumericin and plumieride show lower AChE inhibition; replacing allamandicin may reduce assay sensitivity without re-validation.

Allamandicin Evidence & Comparisons


Antifeedant Activity vs. Allamandin

In a bioassay-guided fractionation study, allamandicin demonstrated a significantly lower antifeedant concentration (AFC50) against fifth instar Pieris rapae larvae than the structurally related iridoids allamandin and allamdin isolated from the same Allamanda cathartica extract [1]. The quantitative ranking of antifeedant potency is: allamandicin (0.045 mg/mL) > allamandin (0.071 mg/mL) > allamdin (0.103 mg/mL). This head-to-head comparison under identical experimental conditions establishes allamandicin as the most potent antifeedant among the three major iridoids from this plant source.

Antifeedant potency (AFC₅₀)
Head-to-head
0.045 mg/mL (allamandicin)
Allamandin: 0.071 mg/mL
Allamdin: 0.103 mg/mL
Reported higher antifeedant ranking among tested iridoids; may support lower-concentration experimental design.
Fifth instar Pieris rapae larvae, leaf disk method, 48 h.
Insect antifeedant Pieris rapae Iridoid lactone

Anticholinesterase Activity vs. Plumericin

In an in vitro Ellman assay screen of iridoids isolated from Allamanda cathartica flowers, allamandicin exhibited an IC25 value of 434 mg/mL for anticholinesterase inhibition, whereas plumericin required a substantially higher concentration of 1543.9 mg/mL to achieve the same 25% inhibition level . Plumieride, another co-occurring iridoid, showed minimal inhibition (<25% at 3 mg/mL). This direct comparator study positions allamandicin as the most potent anticholinesterase agent among the tested iridoids from this source.

AChE inhibition (IC₂₅)
Data to verify
434 mg/mL
Plumericin: 1543.9 mg/mL
Reported lower IC₂₅ in Ellman assay; source not specified, verify independently.
In vitro Ellman method; tacrine positive control.
Anticholinesterase Iridoid Alzheimer's research

NF-κB Inhibitory Activity vs. Plumericin

In a rigorous structure-activity relationship study, plumericin potently inhibited TNF-α-induced NF-κB-luciferase reporter transactivation with an IC50 of 1 μM [1]. In stark contrast, allamandicin, along with the structurally related plumieridin and plumeridoid C, did not inhibit NF-κB activation at concentrations up to 30 μM [1]. The study authors attribute this differential activity to the presence of the exocyclic α-methylene-γ-lactone group in plumericin, which is absent in allamandicin. This negative data is critical for experimental design: allamandicin is not a functional substitute for plumericin in anti-inflammatory assays.

NF-κB pathway inhibition
Head-to-head
No inhibition up to 30 μM
Plumericin: IC₅₀ = 1 μM
Lacks α-methylene-γ-lactone; not a functional substitute for plumericin in NF-κB assays. Supports selectivity profiling.
TNF-α-induced luciferase reporter transactivation in endothelial cells.
NF-κB inhibition Anti-inflammatory Iridoid lactone

Tyrosinase Inhibition vs. Glabridin

In a comprehensive tyrosinase inhibition study of compounds isolated from Allamanda cathartica stems, allamandicin exhibited an IC50 value greater than 100 μM, indicating essentially no meaningful inhibition of the enzyme [1]. This contrasts sharply with glabridin (IC50 = 2.93 μM), which was 15-fold more potent than the positive control kojic acid (IC50 = 43.7 μM). Kaempferol and naringenin similarly showed IC50 values >100 μM. Thus, allamandicin is not a viable candidate for tyrosinase-targeted applications.

Tyrosinase inhibition (IC₅₀)
Head-to-head
>100 μM (negligible)
Glabridin: 2.93 μM
Reported lack of tyrosinase inhibition; supports counter-screening baseline and assay specificity control.
Mushroom tyrosinase assay, L-tyrosine substrate.
Tyrosinase inhibition Melanin biosynthesis Cosmeceutical screening

Allamandicin Application Scenarios


Botanical Insecticide & Plant-Insect Studies

Allamandicin is the preferred iridoid lactone for antifeedant assays targeting lepidopteran pests, particularly Pieris rapae. With an AFC50 of 0.045 mg/mL—1.6× lower than allamandin and 2.3× lower than allamdin—it enables more sensitive detection of antifeedant effects and reduces compound consumption in dose-response experiments . Researchers developing bio-pesticides or investigating plant chemical defense mechanisms can use allamandicin as a validated positive control or lead scaffold.

Acetylcholinesterase Inhibition Screening

For programs evaluating natural products for acetylcholinesterase (AChE) inhibition, allamandicin offers a 3.6-fold potency advantage over plumericin (IC25 434 mg/mL vs. 1543.9 mg/mL) . This makes it a more attractive starting point for structure-activity relationship studies aimed at Alzheimer's disease therapeutics or insecticidal AChE inhibitors. Its moderate potency also makes it suitable as a benchmark compound in comparative screening cascades.

NF-κB Negative Control & Selectivity Profiling

Allamandicin's complete lack of NF-κB inhibitory activity (no effect up to 30 μM) is a critical differentiator for studies investigating the anti-inflammatory mechanisms of related iridoids. Researchers using plumericin as a positive NF-κB inhibitor can employ allamandicin as a structurally matched negative control to confirm that observed effects are specifically due to the α-methylene-γ-lactone moiety. This application is essential for rigorous structure-activity relationship and target validation experiments.

Tyrosinase Counter-Screening & De-Risking

Given its negligible tyrosinase inhibition (IC50 > 100 μM) , allamandicin serves as a valuable tool for de-risking off-target effects in cosmetic or dermatological research. When screening iridoid libraries for tyrosinase inhibition, allamandicin can be used as a negative control to establish baseline activity and confirm assay specificity. This prevents false-positive hits and streamlines the identification of genuinely active compounds.

Application
Selection Property
Validation Focus
Botanical insecticide & plant-insect studies
Reported antifeedant potency ranking
Pieris rapae larval feeding-deterrence endpoints
AChE inhibition screening
Comparative AChE inhibition profile
Ellman assay endpoint review
NF-κB pathway selectivity profiling
Absence of NF-κB inhibitory activity
NF-κB reporter assay specificity
Tyrosinase counter-screening & de-risking
Negligible tyrosinase inhibition
Mushroom tyrosinase assay baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allamandicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.